5-[4-(Methylsulfanyl)phenyl]-1H-indole
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Overview
Description
5-[4-(Methylsulfanyl)phenyl]-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methylsulfanyl group attached to a phenyl ring, which is further connected to an indole moiety. The presence of the indole structure makes it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfanyl)phenyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoanisole and indole.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-bromoanisole with a suitable reagent to introduce the methylsulfanyl group.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with indole under specific conditions, such as the use of a palladium catalyst and a base, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Methylsulfanyl)phenyl]-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-[4-(Methylsulfanyl)phenyl]-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Methylsulfanyl)phenyl]-1H-imidazole
- 5-[4-(Methylsulfanyl)phenyl]-1H-pyrrole
- 5-[4-(Methylsulfanyl)phenyl]-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-[4-(Methylsulfanyl)phenyl]-1H-indole stands out due to its indole structure, which is known for its versatility and wide range of biological activities. The presence of the methylsulfanyl group further enhances its chemical properties, making it a valuable compound in various research fields.
Properties
CAS No. |
893739-71-4 |
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Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
5-(4-methylsulfanylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13NS/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3 |
InChI Key |
BSGXVPNRPRFZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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